Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate
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Overview
Description
Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a methoxymethoxy group and a phenyl group attached to a hex-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The methoxymethoxy group can be introduced through a protection-deprotection strategy using methanol and a suitable protecting group reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4R)-4-hydroxy-6-phenylhex-2-enoate
- Ethyl (4R)-4-methoxy-6-phenylhex-2-enoate
- Ethyl (4R)-4-(ethoxymethoxy)-6-phenylhex-2-enoate
Uniqueness
Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
656836-61-2 |
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Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate |
InChI |
InChI=1S/C16H22O4/c1-3-19-16(17)12-11-15(20-13-18-2)10-9-14-7-5-4-6-8-14/h4-8,11-12,15H,3,9-10,13H2,1-2H3/t15-/m1/s1 |
InChI Key |
QBLDZMBARUOZQF-OAHLLOKOSA-N |
Isomeric SMILES |
CCOC(=O)C=C[C@@H](CCC1=CC=CC=C1)OCOC |
Canonical SMILES |
CCOC(=O)C=CC(CCC1=CC=CC=C1)OCOC |
Origin of Product |
United States |
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